

## In vitro synergy testing of (E)-Aztreonam with avibactam vs. nacubactam

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | (E)-Aztreonam |           |
| Cat. No.:            | B1681084      | Get Quote |

# In Vitro Synergy Showdown: Aztreonam with Avibactam vs. Nacubactam

A Comparative Guide for Researchers and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria, particularly those producing metallo- $\beta$ -lactamases (MBLs), presents a formidable challenge in clinical practice. The combination of the monobactam antibiotic aztreonam with a  $\beta$ -lactamase inhibitor is a promising strategy to overcome this resistance. This guide provides an objective, data-driven comparison of the in vitro synergy of aztreonam with two leading  $\beta$ -lactamase inhibitors: avibactam and nacubactam.

## **Executive Summary**

Both aztreonam-avibactam (ATM-AVI) and aztreonam-nacubactam (ATM-NAC) demonstrate potent in vitro activity against a broad spectrum of  $\beta$ -lactamase-producing Enterobacterales. Avibactam effectively restores aztreonam's activity against isolates co-producing serine- $\beta$ -lactamases such as KPC and ESBLs, in addition to MBLs.[1][2] Nacubactam also demonstrates the ability to restore aztreonam's efficacy against ESBL, AmpC, and KPC-producing Enterobacterales and enhances its activity against MBL and OXA-producing isolates.



While direct comparative studies against identical panels of bacterial isolates are limited, available data suggest both combinations are significant advancements in combating multidrug-resistant pathogens. This guide synthesizes the available in vitro data, details the experimental methodologies used to assess synergy, and provides visualizations of the underlying mechanisms and workflows.

# Data Presentation: A Comparative Analysis of In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for aztreonam in combination with avibactam and nacubactam against various resistant phenotypes of Enterobacterales.

Table 1: In Vitro Activity of Aztreonam-Avibactam (ATM-AVI) against Metallo-β-Lactamase (MBL)-Producing Enterobacterales

| Bacterial Genotype                        | Aztreonam MIC90<br>(mg/L) | Aztreonam-<br>Avibactam MIC90<br>(mg/L) | Percent Inhibition<br>at ≤8 mg/L |
|-------------------------------------------|---------------------------|-----------------------------------------|----------------------------------|
| All MBL-positive isolates                 | ≥128                      | 1                                       | 99.4%                            |
| NDM-producers                             | >128                      | 0.5 - 4                                 | 98.1% - 99.8%                    |
| VIM-producers                             | ≥128                      | 1                                       | Not specified                    |
| IMP-producers                             | ≥128                      | 0.5                                     | Not specified                    |
| MBL with co-<br>producing OXA-48-<br>like | >128                      | 0.5                                     | 99.7% (for co-carriers)          |
| MBL with co-<br>producing KPC             | >128                      | 1                                       | 99.7% (for co-carriers)          |

Data compiled from a global surveillance study. Avibactam concentration was fixed at 4 mg/L. [3]



Table 2: In Vitro Activity of Aztreonam-Nacubactam (ATM-NAC) against β-Lactamase-Positive Enterobacterales

| Bacterial Phenotype               | Aztreonam MIC90 (mg/L) | Aztreonam-Nacubactam<br>MIC90 (mg/L) |
|-----------------------------------|------------------------|--------------------------------------|
| All β-lactamase-positive isolates | >32                    | 1                                    |
| ESBL-producers                    | >32                    | 1                                    |
| AmpC-producers                    | >32                    | 1                                    |
| KPC-producers                     | 32                     | 1                                    |
| MBL-producers                     | 8                      | 1                                    |
| OXA-producers                     | 8                      | 0.5                                  |

Data from a study evaluating nacubactam in a 1:1 fixed ratio with aztreonam.

### **Mechanism of Action: A Tale of Two Inhibitors**

Aztreonam, a monobactam, evades hydrolysis by MBLs but remains susceptible to serine- $\beta$ -lactamases like ESBLs, AmpC, and KPCs.[1] Both avibactam and nacubactam are diazabicyclooctane (DBO) inhibitors that protect aztreonam from degradation by these serine- $\beta$ -lactamases, thus restoring its activity against MBL-producing bacteria that also harbor these enzymes.





Click to download full resolution via product page

Mechanism of action for Aztreonam and  $\beta$ -lactamase inhibitors.

# **Experimental Protocols: Methodologies for Synergy Testing**

Accurate assessment of in vitro synergy is critical. The following are detailed protocols for commonly employed methods.

### **Checkerboard Broth Microdilution Assay**

The checkerboard assay is a quantitative method to determine the fractional inhibitory concentration (FIC) index, which defines the nature of the interaction between two antimicrobial agents.[4]

#### Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Stock solutions of aztreonam and the β-lactamase inhibitor (avibactam or nacubactam)
- Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10<sup>8</sup> CFU/mL), then diluted to a final concentration of 5 x 10<sup>5</sup> CFU/mL in the wells.

#### Procedure:

- Dispense 50 μL of CAMHB into each well of the microtiter plate.
- Create serial twofold dilutions of aztreonam along the x-axis (e.g., columns 1-10) and the β-lactamase inhibitor along the y-axis (e.g., rows A-G). Row H and column 11 typically serve as single-drug controls, and column 12 as a growth control (no drug).
- The final volume in each well after adding the bacterial inoculum is typically 100  $\mu$ L.
- Inoculate each well with 50  $\mu L$  of the standardized bacterial suspension.



- Incubate the plates at 35-37°C for 16-20 hours.
- Determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
- Calculate the FIC index: FIC Index = FIC of Aztreonam + FIC of Inhibitor, where FIC = MIC of drug in combination / MIC of drug alone.

Synergy: FIC index ≤ 0.5

o Indifference: 0.5 < FIC index ≤ 4

Antagonism: FIC index > 4





Click to download full resolution via product page

Workflow for the checkerboard broth microdilution assay.



## Disk Diffusion Synergy Test (Double-Disk Synergy Test - DDST)

The DDST is a qualitative method to screen for synergy.

#### Materials:

- Mueller-Hinton agar (MHA) plates
- Aztreonam (30 μg) and ceftazidime-avibactam (30/20 μg) disks. Ceftazidime-avibactam disks are often used as a source of avibactam.
- Bacterial inoculum standardized to 0.5 McFarland.

#### Procedure:

- Prepare a bacterial lawn on the MHA plate by swabbing the standardized inoculum evenly across the surface.
- Place an aztreonam disk and a ceftazidime-avibactam disk on the agar surface at a specified distance apart (e.g., 20 mm from center to center).
- Incubate the plate at 35-37°C for 16-20 hours.
- Interpretation: Synergy is indicated by an enhancement or "bridging" of the inhibition zone between the two disks.

### Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

#### Materials:

- CAMHB
- Antimicrobial agents at desired concentrations (e.g., based on MIC values).



• Bacterial inoculum adjusted to a starting concentration of approximately 5 x 10<sup>5</sup> CFU/mL.

#### Procedure:

- Prepare tubes with CAMHB containing the antimicrobial agents alone and in combination, as well as a growth control tube without any antibiotic.
- Inoculate each tube with the standardized bacterial suspension.
- Incubate the tubes at 35-37°C, often with shaking.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
- Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable bacterial count (CFU/mL).
- Interpretation:
  - Synergy: A ≥2 log<sub>10</sub> decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
  - Bactericidal activity: A ≥3 log10 decrease in CFU/mL from the initial inoculum.

### Conclusion

Both aztreonam-avibactam and aztreonam-nacubactam are highly promising combinations for the treatment of infections caused by MBL-producing Enterobacterales that co-express serine-β-lactamases. The choice between these agents in a clinical setting may depend on local resistance patterns, specific pathogen identification, and clinical trial data as it becomes available. The experimental protocols detailed in this guide provide a framework for the continued in vitro evaluation and comparison of these and other novel antimicrobial combinations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Comparative in vitro activity of ceftazidime-avibactam plus aztreonam and the fixed combination aztreonam/avibactam against multidrug-resistant Pseudomonas aeruginosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of aztreonam–avibactam against Enterobacterales isolates collected in Latin America, Africa/Middle East, Asia, and Eurasia for the ATLAS Global Surveillance Program in 2019–2021 PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- To cite this document: BenchChem. [In vitro synergy testing of (E)-Aztreonam with avibactam vs. nacubactam]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1681084#in-vitro-synergy-testing-of-e-aztreonam-with-avibactam-vs-nacubactam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





